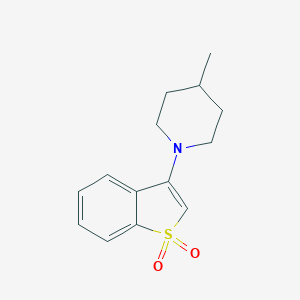
1-(1,1-Dioxido-1-benzothien-3-yl)-4-methylpiperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1,1-Dioxido-1-benzothien-3-yl)-4-methylpiperidine, also known as DBTMP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications.
Wirkmechanismus
The exact mechanism of action of 1-(1,1-Dioxido-1-benzothien-3-yl)-4-methylpiperidine is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. This compound has been shown to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are involved in the inflammatory response. It also has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a crucial role in antioxidant defense.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), and increase the production of anti-inflammatory cytokines, such as interleukin-10 (IL-10). This compound has also been shown to reduce oxidative stress and increase the expression of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase. Additionally, this compound has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-(1,1-Dioxido-1-benzothien-3-yl)-4-methylpiperidine for lab experiments is its high purity and stability, which allows for accurate and reproducible results. It is also relatively easy to synthesize, making it a cost-effective option for large-scale experiments. However, one of the limitations of this compound is its limited solubility in water, which can make it difficult to administer in certain experiments.
Zukünftige Richtungen
There are many potential future directions for research on 1-(1,1-Dioxido-1-benzothien-3-yl)-4-methylpiperidine. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Further studies are needed to elucidate the exact mechanisms of action of this compound and to determine its efficacy and safety in human clinical trials. Additionally, there is potential for this compound to be used in combination with other drugs or therapies to enhance its therapeutic effects.
Synthesemethoden
1-(1,1-Dioxido-1-benzothien-3-yl)-4-methylpiperidine can be synthesized using a simple and efficient method that involves the reaction of 1-benzothiophene-3-carbaldehyde with 4-methylpiperidine in the presence of a catalyst. The resulting compound is then oxidized to form this compound. This synthesis method has been optimized to produce high yields of pure this compound, making it a viable option for large-scale production.
Wissenschaftliche Forschungsanwendungen
1-(1,1-Dioxido-1-benzothien-3-yl)-4-methylpiperidine has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory, antioxidant, and neuroprotective properties, making it a promising candidate for the treatment of various diseases such as Alzheimer's, Parkinson's, and multiple sclerosis. In addition, this compound has also been studied for its potential use in cancer therapy due to its ability to inhibit tumor growth and induce apoptosis in cancer cells.
Eigenschaften
Molekularformel |
C14H17NO2S |
|---|---|
Molekulargewicht |
263.36 g/mol |
IUPAC-Name |
3-(4-methylpiperidin-1-yl)-1-benzothiophene 1,1-dioxide |
InChI |
InChI=1S/C14H17NO2S/c1-11-6-8-15(9-7-11)13-10-18(16,17)14-5-3-2-4-12(13)14/h2-5,10-11H,6-9H2,1H3 |
InChI-Schlüssel |
DEHXYOWBRJGKAO-UHFFFAOYSA-N |
SMILES |
CC1CCN(CC1)C2=CS(=O)(=O)C3=CC=CC=C32 |
Kanonische SMILES |
CC1CCN(CC1)C2=CS(=O)(=O)C3=CC=CC=C32 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![7-Ethoxy-10-methyl-2,3,4,10-tetrahydropyrimido[1,2-a]benzimidazole](/img/structure/B249311.png)

![3-[(1,5-dimethyl-1H-benzimidazol-2-yl)amino]-1-propanol](/img/structure/B249313.png)

methanone](/img/structure/B249323.png)
![1-(Bromomethyl)-2-{2-[2-(bromomethyl)phenyl]vinyl}benzene](/img/structure/B249325.png)



![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-cyano-2-fluorobenzamide](/img/structure/B249337.png)
![4-cyano-N-[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-fluorobenzamide](/img/structure/B249338.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-(2-chlorophenoxy)acetamide](/img/structure/B249339.png)
![N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]butanamide](/img/structure/B249340.png)